molecular formula C13H21NSi B8378843 1-Benzyl-4,4-dimethyl-1,4-azasilinane

1-Benzyl-4,4-dimethyl-1,4-azasilinane

Cat. No.: B8378843
M. Wt: 219.40 g/mol
InChI Key: ZZYQJWSDXGZOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4,4-dimethyl-1,4-azasilinane is a useful research compound. Its molecular formula is C13H21NSi and its molecular weight is 219.40 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H21NSi

Molecular Weight

219.40 g/mol

IUPAC Name

1-benzyl-4,4-dimethyl-1,4-azasilinane

InChI

InChI=1S/C13H21NSi/c1-15(2)10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3

InChI Key

ZZYQJWSDXGZOTG-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCN(CC1)CC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzylamine (17.56 g, 0.16 mol) and K2CO3 (3.4 g, 24.6 mmol) are added to a solution of bis(2-bromoethyl)dimethylsilane 2(4.0 g, 16.4 mmol) in Dichloromethane (DCM). The mixture is then refluxed for 16 h. Water is added and the aqueous layer is extracted with DCM. It is then washed with 5% sodiumhydroxide (NaOH) solution, dried and concentrated. The product is purified by column chromatography on silica using hexane-ethylacetate mixtures to obtain the product as a colorless liquid 3 (2.1 g) in 59% yield.
Quantity
17.56 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
59%

Synthesis routes and methods II

Procedure details

Benzylamine (20 mL, 182 mmol) and Et3N (15.2 mL, 109 mmol) are added to a solution of bis-(bromomethyl) dimethylsilane 2 (10 g, 36.5 mmol) in chloroform (100 mL). The mixture is then refluxed for 16 h. 5% sodiumhydroxide solution (150 mL) is then added and the aqueous layer is extracted with dichloromethane (DCM, 2×100 mL). It is then washed with brine (200 mL), dried and concentrated. The product is purified by column chromatography on silica gel using hexane-EtOAc mixtures to obtain the product 3 as a light yellow liquid (4.3 g) in 54% yield.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
54%

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